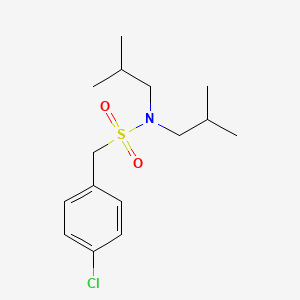
1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide is a chemical compound with the molecular formula C12H18ClNO2S2 This compound is known for its unique structural properties, which include a chlorophenyl group and a methanesulfonamide moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-methylpropylamine.
Reaction Conditions: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide to form the intermediate 4-chlorobenzyl-2-methylpropylamine.
Sulfonation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-2-methylpropyl)methanesulfonamide: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring instead of the methanesulfonamide moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24ClNO2S |
|---|---|
Molecular Weight |
317.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide |
InChI |
InChI=1S/C15H24ClNO2S/c1-12(2)9-17(10-13(3)4)20(18,19)11-14-5-7-15(16)8-6-14/h5-8,12-13H,9-11H2,1-4H3 |
InChI Key |
YCOYWGFLESVJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


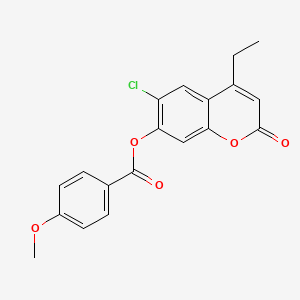
![8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163218.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11163225.png)
![6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163233.png)
![2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11163235.png)
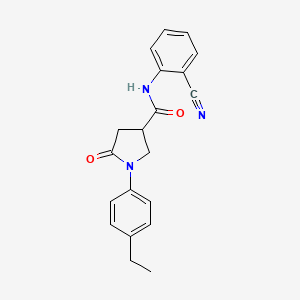
![Cyclohexyl[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11163267.png)

![3-[(2,6-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11163276.png)
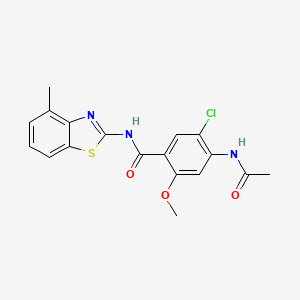
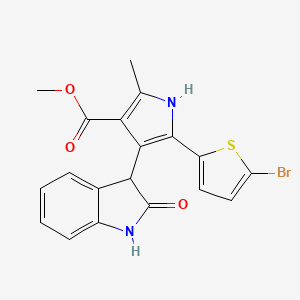
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163298.png)
![N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163299.png)

